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Compound of Interest

Compound Name: Pyrametostrobin

Cat. No.: B1462844 Get Quote

Despite a comprehensive search for detailed spectroscopic data on the fungicide

Pyrametostrobin, a complete public record of its spectral characterization remains elusive.

This document provides a summary of the available information and outlines the general

methodologies that would be employed for a full spectroscopic analysis, catering to

researchers, scientists, and professionals in drug development.

While specific experimental data such as nuclear magnetic resonance (NMR) chemical shifts,

infrared (IR) absorption bands, ultraviolet-visible (UV-Vis) absorption maxima, and detailed

mass spectrometry (MS) fragmentation patterns for Pyrametostrobin are not readily available

in the public domain, this guide will detail the standard protocols and expected outcomes for

such analyses.

Chemical Structure and Properties
Before delving into the spectroscopic techniques, it is essential to understand the chemical

structure of Pyrametostrobin.

Structure of Pyrametostrobin

Caption: Chemical structure of Pyrametostrobin.
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Property Value

Molecular Formula C₂₁H₂₃N₃O₄

Molecular Weight 381.4 g/mol

IUPAC Name
methyl N-[2-[(1,4-dimethyl-3-phenylpyrazol-5-

yl)oxymethyl]phenyl]-N-methoxycarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol (General)
A standard approach for NMR analysis of Pyrametostrobin would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of Pyrametostrobin analytical

standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 400 MHz or higher for optimal resolution.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a sufficient

number of scans for a good signal-to-noise ratio, a spectral width covering the expected

chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger

number of scans is typically required due to the lower natural abundance of ¹³C.

2D NMR (Optional but Recommended): To aid in structural assignment, two-dimensional

NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would

be performed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis
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Caption: General workflow for NMR spectroscopic analysis.

Expected Spectral Data
Based on the structure of Pyrametostrobin, the following signals would be anticipated:

¹H NMR:

Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm corresponding to the protons

on the phenyl and benzyl rings.

Methoxy and Methyl Protons: Singlets in the upfield region (typically 2.0-4.0 ppm)

corresponding to the various methyl and methoxy groups.

Methylene Protons: A singlet corresponding to the -O-CH₂- group.

¹³C NMR:

Aromatic and Heteroaromatic Carbons: Signals in the downfield region (110-160 ppm).

Carbonyl Carbon: A signal around 170 ppm.

Aliphatic Carbons: Signals in the upfield region for the methyl, methoxy, and methylene

carbons.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol (General)
Sample Introduction: Introduce a dilute solution of Pyrametostrobin into the mass

spectrometer via direct infusion or coupled with a chromatographic system like liquid

chromatography (LC-MS).

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal

fragmentation.

Mass Analysis:

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and

identify the protonated molecule [M+H]⁺.

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced

dissociation (CID) to generate a characteristic fragmentation pattern.

Sample Introduction Ionization Mass Analysis

Prepare Dilute Solution of Pyrametostrobin Infuse into Mass Spectrometer Electrospray Ionization (ESI) Full Scan MS (Determine [M+H]⁺) Tandem MS (MS/MS) on [M+H]⁺ Analyze Fragmentation Pattern

Click to download full resolution via product page

Caption: General workflow for mass spectrometric analysis.

Expected Spectral Data
Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z

382.1769.
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Fragmentation Pattern: The MS/MS spectrum would be expected to show fragments

resulting from the cleavage of the ether linkages, the carbamate group, and losses of small

neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds containing chromophores, such as aromatic rings.

Experimental Protocol (General)
Sample Preparation: Prepare a dilute solution of Pyrametostrobin in a UV-transparent

solvent (e.g., methanol, acetonitrile, or ethanol).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm to

record the absorbance spectrum. The solvent used for the sample preparation should be

used as the blank.

Expected Spectral Data
Pyrametostrobin contains multiple aromatic rings, which are expected to give rise to

characteristic absorption bands in the UV region. The spectrum would likely show one or more

absorption maxima (λmax) between 200 and 300 nm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol (General)
Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin

film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is

ground with dry KBr and pressed into a transparent disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Spectral Data
The IR spectrum of Pyrametostrobin would be expected to show characteristic absorption

bands for the following functional groups:

C=O stretch (carbamate): Around 1700-1730 cm⁻¹.

C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

C-O stretch (ether and carbamate): In the range of 1000-1300 cm⁻¹.

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

N-O stretch: Around 1300-1500 cm⁻¹.

Conclusion
A comprehensive spectroscopic analysis is indispensable for the unequivocal identification and

characterization of Pyrametostrobin. While detailed experimental data is not widely published,

the application of standard NMR, MS, UV-Vis, and IR spectroscopic techniques would provide

the necessary information for its structural confirmation and quality control. The protocols and

expected data outlined in this guide provide a foundational framework for researchers and

scientists working with this compound. Further investigation into proprietary databases or direct

contact with manufacturers may be necessary to obtain certified reference spectra.

To cite this document: BenchChem. [Spectroscopic Analysis of Pyrametostrobin: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1462844#spectroscopic-analysis-of-pyrametostrobin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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